4-nitro-N1-(propan-2-yl)benzene-1,2-diamine
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Overview
Description
4-nitro-N1-(propan-2-yl)benzene-1,2-diamine is an aromatic amine compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and an isopropyl group (-CH(CH3)2) attached to a benzene ring, along with two amine groups (-NH2) at the 1 and 2 positions . It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine typically involves the nitration of N1-(propan-2-yl)benzene-1,2-diamine. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity of the product. The process is followed by purification steps such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N1-(propan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to nitroso or nitro groups.
Common Reagents and Conditions
Reduction: H2, Pd/C, ethanol, room temperature
Substitution: Alkyl halides, base (e.g., NaOH), solvent (e.g., ethanol), reflux conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperature
Major Products Formed
Reduction: 4-amino-N1-(propan-2-yl)benzene-1,2-diamine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 4-nitroso-N1-(propan-2-yl)benzene-1,2-diamine or this compound
Scientific Research Applications
4-nitro-N1-(propan-2-yl)benzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine groups can also form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-nitro-N1-(propan-2-yl)benzene-1,2-diamine is unique due to the presence of both nitro and isopropyl groups on the benzene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-nitro-1-N-propan-2-ylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)11-9-4-3-7(12(13)14)5-8(9)10/h3-6,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCJUOGTRRIILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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